molecular formula C46H32N4OS B12340567 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine

5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine

Katalognummer: B12340567
Molekulargewicht: 688.8 g/mol
InChI-Schlüssel: HSUKLIRJHSKNFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine: is a synthetic porphyrin compound used primarily for research purposes. It has a molecular formula of C46H32N4OS and a molecular weight of 688.84 . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.

Analyse Chemischer Reaktionen

Types of Reactions: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the s-acetylthio group to a thiol group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound can generate reactive oxygen species (ROS) upon light activation, leading to the destruction of cancer cells. The porphyrin core allows for efficient absorption of light and transfer of energy to molecular oxygen, producing ROS that can damage cellular components .

Vergleich Mit ähnlichen Verbindungen

    Tetraphenylporphyrin (TPP): A widely studied porphyrin with similar structural features but lacking the s-acetylthio group.

    Hematoporphyrin: A naturally occurring porphyrin used in medical applications, particularly in PDT.

    Protoporphyrin IX: Another naturally occurring porphyrin involved in heme biosynthesis.

Uniqueness: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine is unique due to the presence of the s-acetylthio group, which can impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C46H32N4OS

Molekulargewicht

688.8 g/mol

IUPAC-Name

S-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl] ethanethioate

InChI

InChI=1S/C46H32N4OS/c1-29(51)52-34-19-17-33(18-20-34)46-41-27-25-39(49-41)44(31-13-7-3-8-14-31)37-23-21-35(47-37)43(30-11-5-2-6-12-30)36-22-24-38(48-36)45(32-15-9-4-10-16-32)40-26-28-42(46)50-40/h2-28,47,50H,1H3

InChI-Schlüssel

HSUKLIRJHSKNFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.